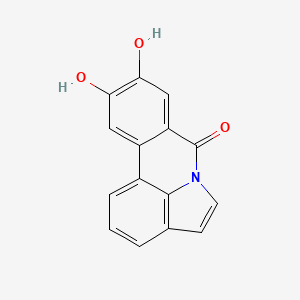
1-(2,6-Dichlorophenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-2-butanol is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-2-butanol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-2-butanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)ethanol: Similar structure but with an ethanol moiety instead of butanol.
1-(2,6-Dichlorophenyl)propanol: Similar structure but with a propanol moiety instead of butanol.
2,6-Dichlorobenzyl alcohol: Contains a benzyl alcohol group instead of butanol.
Uniqueness
1-(2,6-Dichlorophenyl)-2-butanol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dichlorophenyl group contributes to its reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,2,6H2,1H3 |
InChI Key |
LOBYTXVKVUTOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



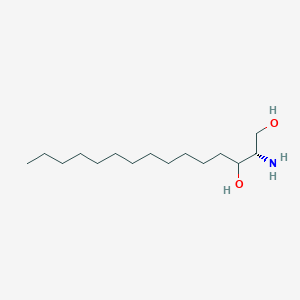
![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)

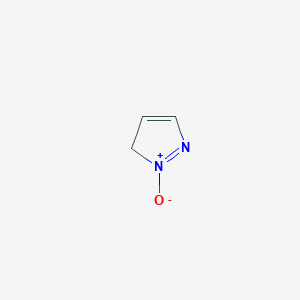
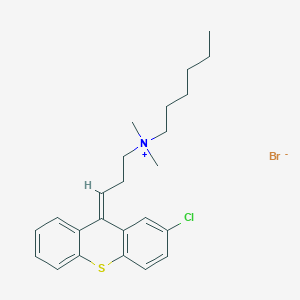
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
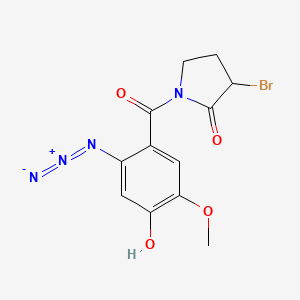
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
